5-[(1S)-1-(4-chlorophenoxy)ethyl]-1H-1,2,3,4-tetrazole
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Overview
Description
5-[(1S)-1-(4-chlorophenoxy)ethyl]-1H-1,2,3,4-tetrazole is a chemical compound known for its unique structure and properties It is a member of the tetrazole family, which is characterized by a five-membered ring containing four nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(1S)-1-(4-chlorophenoxy)ethyl]-1H-1,2,3,4-tetrazole typically involves the reaction of 4-chlorophenol with (S)-1-chloro-2-propanol to form the intermediate 4-chlorophenoxypropanol. This intermediate is then reacted with sodium azide under suitable conditions to yield the desired tetrazole compound. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like zinc salts to facilitate the formation of the tetrazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate advanced purification techniques such as crystallization and chromatography to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
5-[(1S)-1-(4-chlorophenoxy)ethyl]-1H-1,2,3,4-tetrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the tetrazole ring into other nitrogen-containing heterocycles.
Substitution: The tetrazole ring can undergo substitution reactions, where one of the nitrogen atoms is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include sodium azide, zinc salts, and various oxidizing and reducing agents. Reaction conditions often involve the use of solvents like DMF and catalysts to enhance reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of substituted tetrazole derivatives .
Scientific Research Applications
5-[(1S)-1-(4-chlorophenoxy)ethyl]-1H-1,2,3,4-tetrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-[(1S)-1-(4-chlorophenoxy)ethyl]-1H-1,2,3,4-tetrazole involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit ion channels or interact with cellular proteins to exert its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 5-[(1S)-1-(4-bromophenoxy)ethyl]-2H-tetrazole
- 5-[(1S)-1-(4-fluorophenoxy)ethyl]-2H-tetrazole
- 5-[(1S)-1-(4-methylphenoxy)ethyl]-2H-tetrazole
Uniqueness
Compared to similar compounds, 5-[(1S)-1-(4-chlorophenoxy)ethyl]-1H-1,2,3,4-tetrazole exhibits unique properties due to the presence of the chlorophenoxy group. This group can influence the compound’s reactivity, biological activity, and overall stability, making it a valuable compound for various applications .
Properties
IUPAC Name |
5-[(1S)-1-(4-chlorophenoxy)ethyl]-2H-tetrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN4O/c1-6(9-11-13-14-12-9)15-8-4-2-7(10)3-5-8/h2-6H,1H3,(H,11,12,13,14)/t6-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTQCICDLQPCWKE-LURJTMIESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NNN=N1)OC2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=NNN=N1)OC2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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